Cas no 900175-01-1 (1-(3-bromo-4-fluorophenyl)ethan-1-ol)
1-(3-bromo-4-fluorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Bromo-4-fluorophenyl)ethanol
- 1-(3-bromo-4-fluoro-phenyl)ethanol
- 3-bromo-4-fluoro-2-methylBenzenemethanol
- Benzenemethanol, 3-bromo-4-fluoro-a-methyl-
- (S)-1-(3-Bromo-4-fluorophenyl)ethanol
- 1-(3-BROMO-4-FLUOROPHENYL)ETHAN-1-OL
- TWIOVUXOLMANJU-UHFFFAOYSA-N
- 1-(3-Bromo4-fluorophenyl)ethanol
- 4966AC
- SY005066
- (AlphaR)-3-bromo-4-fluoro-alpha-methylbenzenemethanol
- (AlphaS)-3-bromo-4-fluoro-alpha-methylbenzenemethanol
- FT-0758192
- AKOS009115838
- CS-0195480
- 900175-01-1
- SCHEMBL2850794
- MFCD12147617
- J-501761
- AS-32042
- EN300-295973
- J-501725
- 1-(3-bromo-4-fluorophenyl)ethan-1-ol
-
- MDL: MFCD12147617
- Inchi: 1S/C8H8BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5,11H,1H3
- InChI Key: TWIOVUXOLMANJU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(C)O)F
Computed Properties
- Exact Mass: 217.97400
- Monoisotopic Mass: 217.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 2.2
Experimental Properties
- Boiling Point: 261.4±25.0℃/760mmHg
- PSA: 20.23000
- LogP: 2.64150
1-(3-bromo-4-fluorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109968-1g |
1-(3-Bromo-4-fluorophenyl)ethanol |
900175-01-1 | 97% | 1g |
$151.50 | 2023-08-31 | |
| Alichem | A019109968-5g |
1-(3-Bromo-4-fluorophenyl)ethanol |
900175-01-1 | 97% | 5g |
$372.40 | 2023-08-31 | |
| Alichem | A019109968-25g |
1-(3-Bromo-4-fluorophenyl)ethanol |
900175-01-1 | 97% | 25g |
$1055.75 | 2023-08-31 | |
| TRC | B700940-50mg |
1-(3-Bromo-4-fluorophenyl)ethanol |
900175-01-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700940-100mg |
1-(3-Bromo-4-fluorophenyl)ethanol |
900175-01-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700940-500mg |
1-(3-Bromo-4-fluorophenyl)ethanol |
900175-01-1 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852560-5g |
1-(3-Bromo-4-fluorophenyl)ethanol |
900175-01-1 | ≥97% | 5g |
1,626.30 | 2021-05-17 | |
| abcr | AB358609-1 g |
1-(3-Bromo-4-fluorophenyl)ethanol; 97% |
900175-01-1 | 1g |
€133.80 | 2022-03-25 | ||
| abcr | AB358609-5 g |
1-(3-Bromo-4-fluorophenyl)ethanol; 97% |
900175-01-1 | 5g |
€305.40 | 2022-03-25 | ||
| abcr | AB358609-10 g |
1-(3-Bromo-4-fluorophenyl)ethanol; 97% |
900175-01-1 | 10g |
€511.30 | 2022-03-25 |
1-(3-bromo-4-fluorophenyl)ethan-1-ol Suppliers
1-(3-bromo-4-fluorophenyl)ethan-1-ol Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 1-(3-bromo-4-fluorophenyl)ethan-1-ol
Recent Advances in the Synthesis and Applications of 1-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS: 900175-01-1)
1-(3-bromo-4-fluorophenyl)ethan-1-ol (CAS: 900175-01-1) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its significance in the development of novel therapeutic agents and its role in organic synthesis. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, applications, and potential future directions.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 1-(3-bromo-4-fluorophenyl)ethan-1-ol as a precursor for the synthesis of potent kinase inhibitors. The study demonstrated that this compound could be efficiently converted into derivatives with high selectivity for specific kinase targets, making it a valuable building block in drug discovery. The researchers employed a combination of asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions to achieve high yields and enantiomeric purity.
Another significant development was reported in Organic Letters, where a team of chemists developed a novel catalytic system for the enantioselective reduction of 1-(3-bromo-4-fluorophenyl)ethanone to yield 1-(3-bromo-4-fluorophenyl)ethan-1-ol with excellent enantioselectivity (>99% ee). This method offers a more sustainable and cost-effective alternative to traditional reduction protocols, leveraging the use of earth-abundant metal catalysts and mild reaction conditions.
The applications of 1-(3-bromo-4-fluorophenyl)ethan-1-ol extend beyond pharmaceuticals. A recent patent application highlighted its use in the synthesis of advanced materials, such as liquid crystals and organic semiconductors. The unique electronic properties of the bromo-fluoro substitution pattern make this compound particularly suitable for designing materials with tailored optoelectronic characteristics.
Despite these advancements, challenges remain in the large-scale production and purification of 1-(3-bromo-4-fluorophenyl)ethan-1-ol. A study in Chemical Engineering Journal addressed these issues by proposing a continuous-flow synthesis approach, which not only improved the scalability but also reduced the environmental footprint of the process. The authors emphasized the importance of process intensification in meeting the growing demand for this intermediate.
In conclusion, 1-(3-bromo-4-fluorophenyl)ethan-1-ol continues to be a compound of significant interest in both academic and industrial research. Its versatility as a synthetic intermediate and its potential in diverse applications underscore the need for further studies to optimize its production and explore new uses. Future research directions may include the development of greener synthetic routes and the exploration of its biological activities in more detail.
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